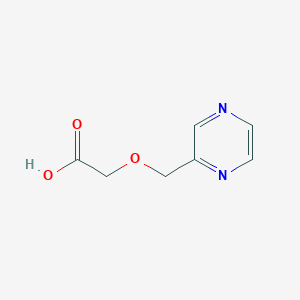

2-(Pyrazin-2-ylmethoxy)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O3 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

2-(pyrazin-2-ylmethoxy)acetic acid |

InChI |

InChI=1S/C7H8N2O3/c10-7(11)5-12-4-6-3-8-1-2-9-6/h1-3H,4-5H2,(H,10,11) |

InChI Key |

BQMDQRXZNFJZOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)COCC(=O)O |

Origin of Product |

United States |

Significance of Pyrazine and Acetic Acid Motifs in Bioactive Molecules

The pyrazine (B50134) ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is considered a "privileged scaffold" in medicinal chemistry. mdpi.comnih.govresearchgate.net This designation stems from its presence in a multitude of biologically active compounds, including several clinically approved drugs. mdpi.comtandfonline.com The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, enhancing the binding affinity of a molecule to its biological target. nih.gov Furthermore, the pyrazine core is relatively stable and can be chemically modified at various positions to fine-tune its pharmacological properties. slideshare.netresearchgate.net

A prime example of the pyrazine motif's importance is the first-line anti-tuberculosis drug, Pyrazinamide. researchgate.netnih.gov In the body, Pyrazinamide is converted to its active form, pyrazinoic acid, which exhibits bactericidal effects against Mycobacterium tuberculosis. nih.govbioaustralis.com Another notable example is Bortezomib, a proteasome inhibitor used in cancer therapy, which features a pyrazine ring crucial for its activity. mdpi.com The diverse pharmacological activities associated with pyrazine derivatives include anticancer, anti-inflammatory, antibacterial, and antioxidant effects. nih.govtandfonline.comnih.gov

Similarly, the acetic acid motif is a fundamental component in a vast number of bioactive molecules. The carboxylic acid group is highly polar and can participate in strong hydrogen bonding interactions with biological macromolecules like enzymes and receptors. researchgate.net This functional group is often key to a molecule's mechanism of action. Acetic acid itself can be utilized as a catalyst or mediator in the synthesis of complex heterocyclic compounds. nih.govresearchgate.netmdpi.com The incorporation of an acetic acid moiety can also improve a compound's pharmacokinetic properties, such as its solubility in water.

Overview of the Research Landscape Surrounding 2 Pyrazin 2 Ylmethoxy Acetic Acid and Its Structural Analogues

Direct research specifically investigating 2-(Pyrazin-2-ylmethoxy)acetic acid is limited in publicly available scientific literature. However, the research landscape of its structural analogues provides significant insight into its potential biological activities. These analogues can be broadly categorized based on the core structure, which combines a pyrazine (B50134) ring with a carboxylic acid, often separated by a linker.

One of the closest and most well-studied analogues is Pyrazinoic acid (pyrazine-2-carboxylic acid), the active metabolite of Pyrazinamide. Extensive research has focused on synthesizing derivatives of pyrazinoic acid to develop new anti-tubercular agents with improved efficacy and to overcome drug resistance. nih.govbioaustralis.comresearchgate.net

Another highly relevant structural analogue is {4-[(5,6-diphenylpyrazin-2-yl)(1-methylethyl)amino]butoxy}acetic acid , also known as ACT-333679. This compound is the active metabolite of Selexipag, a drug used to treat pulmonary arterial hypertension. nih.gov It functions as a potent prostacyclin receptor agonist. The structure of ACT-333679 is particularly noteworthy as it contains the key features of the title compound: a substituted pyrazine ring linked via an ether-containing chain to an acetic acid moiety.

Research into other pyrazine-containing carboxylic acids has revealed a wide spectrum of biological activities. For instance, various amides of substituted pyrazine-2-carboxylic acids have been synthesized and tested for antimycobacterial, antifungal, and photosynthesis-inhibiting activities. nih.govresearchgate.net Furthermore, 2,6-disubstituted pyrazines bearing a carboxylic acid have been identified as potent inhibitors of Casein Kinase 2 (CSNK2A), a target implicated in cancer and viral infections. nih.gov

The following interactive table summarizes the research findings on some structural analogues of this compound.

Interactive Data Table: Biological Activity of Structural Analogues

| Compound/Derivative Class | Target/Activity | Research Focus | Citations |

| Pyrazinoic acid | Mycobacterium tuberculosis | Antitubercular agent | nih.govbioaustralis.com |

| Amides of pyrazine-2-carboxylic acid | Mycobacterium tuberculosis, Fungi, Photosynthesis Inhibition | Antimicrobial, Herbicidal | nih.govresearchgate.net |

| {4-[(5,6-diphenylpyrazin-2-yl)(1-methylethyl)amino]butoxy}acetic acid | Prostacyclin Receptor | Vasodilation, Platelet Inhibition | nih.gov |

| 2,6-Disubstituted Pyrazines with Carboxylic Acid | Casein Kinase 2 (CSNK2A) | Anticancer, Antiviral | nih.gov |

| Cinnamic acid–pyrazine derivatives | Hepatitis C Virus (HCV) NS5B RdRp | Antiviral | nih.gov |

Current Challenges and Future Perspectives in the Field of Pyrazine Containing Carboxylic Acids

Established Synthetic Routes to the 2-(Pyrazin-2-ylmethoxy)acetic Acid Scaffold

Approaches to Constructing the Pyrazine Ring System

The pyrazine ring, a diazine heterocycle with nitrogen atoms at positions 1 and 4, is the foundational core of the target molecule. A common and versatile method for its synthesis is the condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamine. For instance, the reaction of glyoxal (B1671930) with ethylenediamine (B42938) can be employed to form the basic pyrazine ring. To obtain the necessary substitution pattern for our target molecule, a substituted 1,2-diamine or 1,2-dicarbonyl compound would be required.

Another established route involves the dehydrogenation of piperazines, which can be achieved using catalysts like palladium on carbon. Furthermore, the reaction of α-hydroxy ketones with 1,2-diamines in the presence of an oxidizing agent can also yield pyrazine derivatives. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyrazine ring.

Formation of the Methoxyacetic Acid Linkage

The key step in the synthesis of this compound is the formation of the ether linkage between the pyrazine moiety and the acetic acid unit. A highly effective and widely used method for this transformation is the Williamson ether synthesis. capes.gov.bracs.orgresearchgate.net This SN2 reaction involves the reaction of an alkoxide with a suitable alkyl halide.

In a plausible synthetic route, 2-(chloromethyl)pyrazine (B1585198) would serve as the alkyl halide. This precursor can be synthesized from the commercially available pyrazin-2-ylmethanol by reaction with a chlorinating agent such as thionyl chloride. The other component, the alkoxide, would be derived from a protected form of glycolic acid, for example, ethyl glycolate (B3277807). The reaction is typically carried out in the presence of a strong base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724). wikipedia.org The base deprotonates the hydroxyl group of ethyl glycolate to form the alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-(chloromethyl)pyrazine and displacing the chloride ion to form the ether linkage.

Table 1: Representative Conditions for Williamson Ether Synthesis

| Alkyl Halide | Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-(chloromethyl)pyrazine | Ethyl glycolate | NaH | DMF | 25-50 | 2-6 | 70-85 |

| Benzyl chloride | Ethanol (B145695) | NaOH | Ethanol | Reflux | 4 | ~80 |

| 1-Bromobutane | 1-Butanol | K₂CO₃ | Acetonitrile | 80 | 5 | ~90 |

Note: The data in this table is representative and based on analogous reactions reported in the literature. Actual results may vary.

Carboxylic Acid Functional Group Introduction and Derivatization

The final step in the synthesis of this compound is the hydrolysis of the ester group to the desired carboxylic acid. Following the successful etherification to form ethyl 2-(pyrazin-2-ylmethoxy)acetate, the ester can be hydrolyzed under either acidic or basic conditions. Basic hydrolysis, for instance, using an aqueous solution of sodium hydroxide (B78521) followed by acidification, is a common and effective method to yield the final carboxylic acid product. The progress of the hydrolysis can be monitored by techniques such as thin-layer chromatography (TLC). benthamdirect.com

Once the carboxylic acid is obtained, it can be further derivatized to create a library of related compounds. For example, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride. This activated intermediate can then be reacted with various amines or alcohols to form the corresponding amides or esters, respectively. Coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) can also be used to facilitate amide bond formation directly from the carboxylic acid. benthamdirect.com

Advanced Synthetic Strategies and Green Chemistry Approaches

In recent years, there has been a significant drive towards developing more efficient and environmentally friendly synthetic methods in organic chemistry. These principles have been successfully applied to the synthesis of heterocyclic compounds, including pyrazines and their derivatives.

Microwave-Assisted Synthesis in Pyrazine Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. sid.ir In the context of synthesizing this compound, microwave irradiation can be effectively employed in several steps.

For instance, the Williamson ether synthesis can be significantly expedited using microwave heating. benthamdirect.com Reactions that might take several hours under conventional reflux conditions can often be completed in a matter of minutes in a microwave reactor. wikipedia.org This rapid heating can also lead to cleaner reactions with fewer side products.

Table 2: Comparison of Conventional vs. Microwave-Assisted Williamson Ether Synthesis

| Method | Temperature (°C) | Time | Yield (%) |

| Conventional Heating | 80 | 4-8 h | 75 |

| Microwave Irradiation | 120-150 | 10-30 min | 85-95 |

Note: The data in this table is illustrative and highlights the general advantages of microwave-assisted synthesis.

Environmentally Benign Protocols for Derivative Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. acs.org In the synthesis of this compound and its derivatives, several green approaches can be implemented.

One key aspect is the choice of solvent. Traditional solvents like DMF and acetonitrile, while effective, have environmental and health concerns. Greener alternatives such as water, ethanol, or solvent-free conditions are increasingly being explored. researchgate.net For the Williamson ether synthesis, phase-transfer catalysis (PTC) offers a green alternative. This technique allows the reaction to be carried out in a biphasic system, often using water as one of the phases, thereby reducing the need for large volumes of organic solvents. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs.

Furthermore, the use of solid-supported reagents and catalysts can simplify purification processes and allow for catalyst recycling, contributing to a more sustainable synthetic route. For the derivatization of the carboxylic acid, enzymatic methods are also gaining traction as they operate under mild conditions and exhibit high selectivity.

Optimization of Synthetic Reaction Parameters and Conditions

The efficiency and outcome of synthesizing this compound and its derivatives are profoundly influenced by the careful optimization of reaction parameters. Key factors that are manipulated to maximize yield and purity include the choice of solvent systems, reaction temperature, and the selection and loading of catalysts.

Influence of Solvent Systems and Temperature on Reaction Efficiency

The selection of an appropriate solvent system and the control of reaction temperature are critical for controlling reaction rates, solubility of reactants, and the stability of intermediates and products. In the synthesis of related heterocyclic compounds, the polarity of the solvent and the reaction temperature have demonstrated significant effects on the reaction pathway and yield.

For instance, in the synthesis of pyrazole-s-triazine derivatives, a study systematically varied the concentration of acetic acid in ethanol. nih.gov It was observed that increasing the percentage of acetic acid in the solvent mixture was crucial for favoring the cyclized product over the open-chain intermediate. nih.gov The optimal condition was found to be 33.3% acetic acid in ethanol under reflux, which significantly improved the chemical yield. nih.gov This highlights that a protic, acidic co-solvent can actively participate in the reaction mechanism, likely by protonating intermediates to facilitate cyclization.

The influence of temperature is often linked to the solvent's boiling point and the activation energy of the reaction. While some reactions proceed efficiently at room temperature, others require heating to overcome the energy barrier for bond formation. nih.gov For example, the final cyclization step to form certain pyrazole (B372694) rings is often carried out at reflux temperatures to ensure the reaction goes to completion. nih.gov However, excessively high temperatures can lead to decomposition or the formation of unwanted byproducts. The choice of temperature must be balanced to ensure a reasonable reaction rate without compromising the integrity of the desired product.

In other related syntheses, such as the thiocyanation of pyrazoles, a screening of various solvents including acetonitrile, methanol (B129727), ethanol, dichloromethane, and dimethyl sulfoxide (B87167) (DMSO) was performed. researchgate.net DMSO was identified as the optimal solvent for this particular transformation when combined with specific reagents. researchgate.net This underscores that the ideal solvent is highly dependent on the specific reaction being performed. The effect of temperature was also investigated, with 60 °C being determined as the optimal temperature for the thiocyanation reaction. researchgate.net

The interplay between solvent and temperature is a key aspect of optimization. As shown in the table below, different solvent and temperature combinations can lead to vastly different outcomes in the synthesis of heterocyclic compounds.

| Reaction Type | Solvent System | Temperature | Observation | Reference |

| Pyrazole-s-triazine Synthesis | 5% Acetic Acid in Ethanol | Reflux | Low yield, mixture of products | nih.gov |

| Pyrazole-s-triazine Synthesis | 33.3% Acetic Acid in Ethanol | Reflux | Optimized yield of cyclized product | nih.gov |

| Pyrazole Thiocyanation | DMSO | 60 °C | Moderate to excellent yields | researchgate.net |

| Pyrazole Thiocyanation | Various (MeCN, MeOH, EtOH) | Room Temperature | Lower efficiency compared to DMSO | researchgate.net |

This table illustrates the impact of solvent and temperature optimization on the yield and outcome of reactions for synthesizing heterocyclic compounds related to this compound.

Catalyst Selection and Loading Effects

Catalysts play a pivotal role in the synthesis of this compound and its analogues by providing alternative reaction pathways with lower activation energies, thereby increasing the reaction rate and often improving selectivity. The choice of catalyst, whether acidic, basic, or a transition metal complex, and its concentration (loading) are critical parameters to optimize.

In syntheses involving the formation of pyrazine or pyrazole rings, both acid and base catalysis are common. For example, the synthesis of certain pyrazole derivatives is catalyzed by acetic acid, where it facilitates the cyclocondensation reaction. nih.gov In other cases, strong bases like sodium hydroxide have been used to replace traditional catalysts like triethylamine (B128534) in the cyclization step for the synthesis of 2,6-diamino-pyrazine-1-oxide, leading to a significant increase in yield from 57.0% to 78.7%. researchgate.net This demonstrates that a shift from an organic base to an inorganic one can have a profound impact on reaction efficiency. researchgate.net

The loading of the catalyst is another crucial factor. Insufficient catalyst may result in a sluggish or incomplete reaction, while excessive amounts can lead to side reactions or complicate the purification process. The optimal catalyst loading is typically determined empirically by running the reaction with varying amounts of the catalyst. For instance, in the synthesis of dihydropyrano[2,3-c]pyrazoles, the effect of catalyst loading was studied to find the ideal concentration for maximizing the product yield. researchgate.net

Coupling reagents are a specific class of catalysts often used in the formation of amide bonds, which can be relevant for creating derivatives of this compound. Reagents such as T3P (propyl phosphonic anhydride) have been effectively used to couple pyrazine-2-carboxylic acids with various piperazines. rjpbcs.com The choice of coupling agent can influence reaction time and product purity.

| Catalyst | Reaction Type | Role/Observation | Reference |

| Acetic Acid | Pyrazole-s-triazine Synthesis | Acid catalyst promoting cyclization. | nih.gov |

| Sodium Hydroxide | Pyrazine-1-oxide Synthesis | Base catalyst, significantly improved yield over triethylamine. | researchgate.net |

| T3P (propyl phosphonic anhydride) | Amide bond formation | Effective coupling reagent for pyrazine-2-carboxylic acid derivatives. | rjpbcs.com |

| NaH / Cs₂CO₃ | Pyrimidine (B1678525) Synthesis | Strong bases used to facilitate nucleophilic substitution reactions. | nih.gov |

This table presents a selection of catalysts used in the synthesis of pyrazine and related heterocyclic compounds, highlighting their roles and effects.

Synthesis of Structural Analogues and Novel Derivatives of this compound

The core structure of this compound serves as a valuable scaffold for the development of novel derivatives and structural analogues. Research in this area focuses on modifying both the pyrazine ring and the methoxy-acetic acid side chain to explore new chemical space and potential applications.

Pyrazine-Acetic Acid Derivatives and Their Precedents

The synthesis of derivatives of pyrazine-acetic acid has been an area of interest, with various methods developed to introduce or modify the carboxylic acid functionality. One common approach involves the oxidation of alkyl-substituted pyrazines. For example, it has been suggested that dimethylpyrazine can be oxidized using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) to yield a pyrazine carboxylic acid. sciencemadness.org This method provides a route to convert readily available alkylpyrazines into their corresponding carboxylic acid derivatives, which can then be further functionalized.

Another important class of related compounds are the pyrazine-2-carboxylic acid derivatives. A novel series of these compounds were synthesized by coupling substituted pyrazine-2-carboxylic acids with different piperazines. rjpbcs.com This was achieved using T3P as a coupling reagent in DMF, demonstrating an effective method for creating amide derivatives of the pyrazine carboxylic acid core. rjpbcs.com The general synthetic scheme for these derivatives is presented below.

| Starting Material | Reagent | Product | Reference |

| Dimethylpyrazine | KMnO₄ (proposed) | Pyrazine carboxylic acid | sciencemadness.org |

| Substituted pyrazine-2-carboxylic acid | Various piperazines, T3P | Pyrazine-2-carboxylic acid piperazine (B1678402) amides | rjpbcs.com |

This table outlines synthetic precedents for the formation of pyrazine-acetic acid and related carboxylic acid derivatives.

Pyrazine-Methoxy-Containing Scaffolds as Synthetic Intermediates

The pyrazine-methoxy moiety is a key structural feature that can be incorporated into larger, more complex molecules, where it acts as a crucial synthetic intermediate. The ether linkage provides a degree of flexibility, while the pyrazine ring offers sites for further functionalization and can participate in various chemical interactions.

For example, pyrazine-containing scaffolds are utilized in the synthesis of potent adenosine (B11128) A2A receptor antagonists. nih.gov In one such synthesis, a key intermediate, 6-chloro-2-(methylsulfonyl)-N-(pyrazin-2-yl)pyrimidin-4-amine, features a pyrazine ring attached to a pyrimidine core. nih.gov This intermediate is then further reacted with alcohols, such as (R)-2-(methoxymethyl)pyrrolidine, to introduce a methoxy-containing side chain. nih.gov While not a direct pyrazine-methoxy structure, the incorporation of a methoxymethyl group onto a scaffold already containing a pyrazine highlights the synthetic utility of such building blocks.

Furthermore, pyrazole derivatives, which share structural similarities with pyrazines as N-heterocycles, are widely used as scaffolds in medicinal chemistry and materials science. mdpi.commdpi.com These scaffolds can be functionalized with methoxy (B1213986) groups, and their flexible synthesis allows for the creation of diverse chemical libraries. mdpi.com The synthetic strategies used for these related heterocyclic systems can often be adapted for the synthesis of novel pyrazine-methoxy-containing compounds. The development of these scaffolds is crucial for discovering new molecules with a wide range of applications. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by mapping the chemical environments of protons (¹H) and carbon atoms (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a compound like this compound, distinct signals are expected for the pyrazine ring protons, the methyleneoxy bridge protons (-O-CH₂-), and the methylene (B1212753) protons of the acetic acid group (-CH₂-COOH).

The pyrazine ring itself, being an aromatic system, typically displays signals in the downfield region of the spectrum. In the parent pyrazine molecule, all four protons are equivalent and appear as a single sharp singlet at approximately 8.6 ppm. spectrabase.com For substituted pyrazines, this pattern changes. For instance, in various 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, the pyrazine protons appear as distinct signals. The proton at position 3 typically resonates around 9.2 ppm, while the protons at positions 5 and 6 appear between 8.3 and 8.5 ppm. mdpi.com

In analogues such as pyrazoline derivatives, the protons on the heterocyclic ring exhibit complex splitting patterns due to their spin-spin coupling, often appearing as doublets of doublets. researchgate.netresearchgate.net For this compound, the three protons on the pyrazine ring would be expected to show signals in the δ 8.5-9.0 ppm range, with their specific shifts and multiplicities depending on the coupling between them.

The protons of the two methylene groups (-O-CH₂- and -CH₂-COOH) would appear as singlets in the midfield region, likely between δ 4.0 and 5.0 ppm. In related structures like N-acylhydrazone derivatives with a methylene linker adjacent to an ester group, this methylene signal appears as a singlet around δ 4.87 ppm. mdpi.com The acidic proton of the carboxylic acid group (-COOH) is expected to produce a broad singlet at a very downfield position, typically above δ 10.0 ppm, although its visibility can depend on the solvent used.

Table 1: Representative ¹H NMR Data for Pyrazine Analogues

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| Pyrazine | H-2, H-3, H-5, H-6 | ~8.6 | s | spectrabase.com |

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide | Pyrazine H-3 | ~9.2 | s | mdpi.com |

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide | Pyrazine H-5, H-6 | 8.3-8.5 | m | mdpi.com |

| N-Acylhydrazone Derivative | Ester -CH₂- | ~4.87 | s | mdpi.com |

Note: 's' denotes singlet, 'm' denotes multiplet, 'dd' denotes doublet of doublets. Data is for illustrative analogue compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In this compound, distinct signals are anticipated for the pyrazine ring carbons, the two methylene carbons, and the carbonyl carbon of the acid group.

The carbon atoms of the pyrazine ring typically resonate in the aromatic region, between δ 140 and 155 ppm. For example, in 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, the pyrazine carbons C-2, C-3, C-5, and C-6 show signals in the range of δ 141-146 ppm. mdpi.com The specific chemical shifts are influenced by the electronic effects of the substituents.

The carbon of the methyleneoxy group (-O-CH₂-) is expected to appear around δ 60-70 ppm. For comparison, in pyrazolyl s-triazine derivatives containing a CH₂-O-CH₂ moiety, these carbons resonate at approximately 66.7 ppm. nih.gov The methylene carbon of the acetic acid group (-CH₂-COOH) would likely be found in a similar region. The carbonyl carbon (-COOH) is characteristically found far downfield, typically in the range of δ 170-180 ppm. In related N-acylhydrazone derivatives, an ester carbonyl carbon appears around 176.2 cm⁻¹. mdpi.com

Table 2: Representative ¹³C NMR Data for Pyrazine Analogues

| Compound/Fragment | Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide | Pyrazine C-atoms | 141-146 | mdpi.com |

| Pyrazolyl s-triazine derivative | CH₂-O-CH₂ | ~66.7 | nih.gov |

| N-Acylhydrazone Derivative | Carbonyl (C=O) | ~176 | mdpi.com |

Note: Data is for illustrative analogue compounds.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and FT-Raman, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=N, C=C, C-O, and C=O functional groups.

The pyrazine ring vibrations are a key feature. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. researchgate.net The C=N and C=C stretching vibrations within the pyrazine ring are expected in the 1400-1600 cm⁻¹ region. researchgate.nethilarispublisher.com For example, studies on pyrazine itself show prominent bands around 1483 cm⁻¹ and 1413 cm⁻¹. researchgate.netpsu.edu In N-(pyridin-2-yl)pyrazine-2-carboxamide, the C=O stretch is observed at 1665 cm⁻¹. hilarispublisher.com

The ether linkage (C-O-C) would produce strong stretching bands in the 1000-1300 cm⁻¹ range. The most critical absorptions for the acetic acid moiety would be the C=O stretching of the carboxylic acid, which is a very strong and sharp band typically appearing around 1700-1760 cm⁻¹. mdpi.com Additionally, the O-H stretch of the carboxylic acid would be visible as a very broad band spanning from 2500 to 3300 cm⁻¹, often overlapping with the C-H stretching bands.

Table 3: Key FT-IR Vibrational Frequencies for Pyrazine and its Analogues

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic C-H | Stretching | >3000 | researchgate.net |

| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) | |

| Carbonyl C=O (Acid) | Stretching | 1700-1760 | mdpi.com |

| Carbonyl C=O (Amide) | Stretching | ~1665 | hilarispublisher.com |

| Pyrazine Ring C=N, C=C | Stretching | 1400-1600 | researchgate.nethilarispublisher.com |

Note: Data is compiled from studies on pyrazine and related functional groups.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. In pyrazine, which has a center of symmetry, there is a strict exclusion rule: vibrations that are Raman-active are IR-inactive, and vice versa. Although the substitution in this compound removes this perfect symmetry, the pyrazine ring vibrations will still dominate the spectrum.

Raman spectra of pyrazine and its derivatives show strong bands corresponding to the ring breathing modes, which are often weak or absent in the IR spectrum. psu.edu For pyrazine, a very strong Raman band corresponding to the symmetric ring breathing vibration is observed around 1015 cm⁻¹. Other significant Raman bands for the pyrazine ring are found at approximately 600, 1250, and 1580 cm⁻¹. The C-H stretching vibrations also give rise to strong Raman signals above 3000 cm⁻¹. The C=O and C-O stretching vibrations of the acetic acid and ether groups would also be observable, though their intensities might differ from the FT-IR spectrum.

Mass Spectrometry for Molecular Weight and Purity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to confirm the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₇H₈N₂O₃), the expected molecular weight is approximately 168.15 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 168. The mass spectrum of the parent pyrazine shows a prominent molecular ion peak at m/z = 80. nist.gov

High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would provide a highly accurate mass measurement, confirming the elemental composition. For instance, in ESI-MS, the compound would likely be observed as the protonated molecule [M+H]⁺ at m/z ≈ 169.16 or as a sodium adduct [M+Na]⁺. nih.gov

The fragmentation pattern can also yield valuable structural information. Common fragmentation pathways for this molecule might include the loss of the carboxylic acid group (-COOH, 45 Da), the loss of the entire acetic acid side chain, or cleavage at the ether linkage, leading to fragments corresponding to the pyrazinylmethyl cation or the oxyacetic acid radical. Analysis of pyrazine derivatives often shows fragmentation patterns that help identify the core structure and its substituents. emanuscript.technih.govnist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, offering the ability to determine the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to a high degree of decimal precision, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For pyrazine derivatives, HRMS is critical for verifying the molecular weight and investigating fragmentation pathways. In the case of this compound, the empirical formula is C₆H₆N₂O₂. sigmaaldrich.com The exact mass, or monoisotopic mass, calculated from this formula provides a theoretical value that can be compared against experimental HRMS data for unambiguous confirmation of the compound's elemental composition.

An analogue, 2-[4-[(5,6-diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]acetic acid, with the molecular formula C₂₅H₂₉N₃O₃, has a calculated monoisotopic mass of 419.22089180 Da. nih.gov This level of precision is characteristic of HRMS and is used to definitively identify the compound and differentiate it from other potential structures.

Table 1: HRMS Data for this compound and an Analogue An interactive data table will be displayed here. The table will contain columns for Compound Name, Molecular Formula, and Calculated Monoisotopic Mass (Da).

| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| This compound | C₆H₆N₂O₂ | 138.042927 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. europeanpharmaceuticalreview.com It is widely used for the identification and quantification of compounds in complex mixtures. europeanpharmaceuticalreview.comnih.gov

For pyrazine derivatives, LC-MS, particularly Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), is a suitable and frequently used analytical method. nih.gov The technique typically involves a reversed-phase chromatography column, such as a C18 column, to separate the compounds, followed by detection using a mass spectrometer. nih.govresearchgate.net Electrospray ionization (ESI) is a common ionization method used for this class of compounds, often operating in positive mode. nih.govresearchgate.net

The LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine (B147258) and a structural analogue of the title compound, utilized a C18 column with a mobile phase of methanol, water, and acetic acid. researchgate.net This method demonstrates the applicability of LC-MS for separating and detecting acidic heterocyclic compounds. The optimization of MS parameters, such as cone voltage and collision energy, is crucial for achieving the highest sensitivity and obtaining precursor and quantifier ions with the greatest abundance. nih.gov This allows for both qualitative identification and quantitative analysis. nih.govresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's empirical formula. This comparison serves as a crucial check for the purity and confirmation of the proposed molecular formula. researchgate.netnih.gov

For this compound, the molecular formula is C₆H₆N₂O₂ with a molecular weight of 138.12 g/mol . sigmaaldrich.com Based on this, the theoretical elemental composition can be calculated. Verifying that the experimental results from an elemental analyzer align with these theoretical percentages provides strong evidence for the compound's identity and purity.

Table 2: Theoretical Elemental Composition of this compound An interactive data table will be displayed here. The table will contain columns for Element, Atomic Mass ( g/mol ), Number of Atoms, Total Mass ( g/mol ), and Mass Percentage (%).

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 6 | 72.066 | 52.19 |

| Hydrogen (H) | 1.008 | 6 | 6.048 | 4.38 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 20.28 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 23.16 |

| Total | | | 138.126 | 100.00 |

Chromatographic Techniques for Compound Isolation and Purity Assessment

Chromatographic techniques are essential for both the isolation of target compounds from reaction mixtures and the assessment of their purity. researchgate.net High-Performance Liquid Chromatography (HPLC) is a primary method used for purity analysis.

For compounds similar to this compound, such as 2-(piperidin-3-ylmethoxy)pyrazine (B1418806) hydrochloride, reverse-phase HPLC using a C18 column with UV detection is a standard method for purity assessment. This technique effectively separates the main compound from potential impurities. The LC-MS methods described previously also rely on chromatographic separation, employing columns like the BEH C18 and Zorbax Extend C18 to resolve components before they enter the mass spectrometer. nih.govresearchgate.net The choice of mobile phase, often a mixture of an organic solvent like methanol or acetonitrile and an aqueous buffer, is optimized to achieve the best separation. researchgate.net The quantification of purity is typically achieved by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. researchgate.net

Compound Index

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Systematic SAR Studies on the 2-(Pyrazin-2-ylmethoxy)acetic Acid Scaffold

The pyrazine (B50134) ring is a key pharmacophoric element, and its substitution pattern significantly modulates the biological activity of this compound analogs. nih.gov Pyrazine derivatives are recognized for their diverse biological activities, and structural modifications of this ring system allow for the fine-tuning of biological effects and specificity. nih.gov The nitrogen atoms within the pyrazine ring are crucial as they can participate in hydrogen bonding and metal coordination, thereby expanding their potential biological applications. nih.gov

Research on related pyrazine-containing compounds has demonstrated that the introduction of various substituents can have a profound effect on their therapeutic properties. For instance, in a series of N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, specific substitutions on the pyrazine ring led to compounds with significant antibacterial and anticancer activities. nih.gov Notably, compounds 12a and 13a from this series showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as excellent anticancer activity against the A549 lung cancer cell line. nih.gov This highlights the critical role of the pyrazine ring's substitution in dictating both the type and potency of the biological response.

Table 1: Impact of Pyrazine Ring Substitutions on Anticancer Activity

| Compound | Substitution on Pyrazine Ring | Anticancer Activity (IC50, µM) against A549 cell line |

|---|---|---|

| 12a | [Substitution details not specified in source] | 19 + 0.50 |

| 13a | [Substitution details not specified in source] | 17 ± 0.5 |

The methoxyacetic acid portion of the molecule is critical for its interaction with biological targets. Methoxyacetic acid (MAA), a metabolite of 2-methoxyethanol, is known to participate in various metabolic pathways. nih.gov It is suggested that methoxyacetate (B1198184) can enter into biochemical reactions in a manner analogous to acetate. nih.gov This is supported by findings that show the carbon from MAA is incorporated into macromolecules within the embryo, indicating its involvement in fundamental biosynthetic processes. nih.gov

While specific stereochemical studies on this compound itself are not detailed in the provided results, the principles of stereochemistry are fundamental in medicinal chemistry. The presence of a chiral center, which could arise from substitutions on the acetic acid portion or the pyrazine ring, would result in enantiomers. These enantiomers can exhibit different biological activities and potencies due to their differential interactions with chiral biological macromolecules like enzymes and receptors. The specific three-dimensional arrangement of atoms in a molecule dictates its fit within a binding site, and even minor changes in stereochemistry can lead to significant differences in biological outcomes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are valuable for predicting the activity of new analogs and for understanding the key structural features that govern their efficacy. researchgate.netnih.gov

QSAR models have successfully correlated topological and spatial descriptors with the biological activity of pyrazine derivatives. Topological descriptors, which are numerical representations of molecular structure, and spatial descriptors, which relate to the three-dimensional arrangement of the molecule, have been shown to be important in explaining the antimycobacterial and antibacterial activities of related pyrazine compounds. nih.govnih.gov

The integration of electronic and thermodynamic descriptors into QSAR models has provided deeper insights into the mechanisms of action of pyrazine derivatives. nih.govnih.gov Electronic descriptors, such as the energy of the LUMO, and thermodynamic descriptors are crucial for predicting the activity of these compounds. nih.gov

In a QSAR study of pyrazine-containing thiazolines and thiazolidinones, descriptors related to the electronic properties, topology, and hydrophobicity of the molecules were found to be significant in the model equations for both antitubercular and antibacterial activities. nih.gov Another study on 2-(pyrazin-2-yloxy)acetohydrazide analogs successfully used a combination of topological, spatial, thermodynamic, and electronic descriptors to develop a robust QSAR model for antitubercular activity, with a high coefficient of determination (r²) of 0.889. researchgate.netnih.gov This model not only predicted the activity of test compounds but also provided a quantitative explanation of the important structural features. researchgate.netnih.gov

Table 2: Key Descriptors in QSAR Models for Pyrazine Derivatives

| Descriptor Type | Specific Descriptor Examples | Associated Biological Activity | Reference |

|---|---|---|---|

| Topological | Molecular Connectivity Indices | Antimycobacterial, Antibacterial | nih.govnih.gov |

| Spatial | Shape Factors, Accessible Surface Area, Moment of Inertia | Antimycobacterial, Antibacterial | nih.gov |

| Electronic | Energy of Lowest Unoccupied Molecular Orbital (LUMO) | Antibacterial | nih.govnih.gov |

| Thermodynamic | [Specific descriptors not detailed] | Antitubercular | nih.gov |

| Hydrophobicity | [Specific descriptors not detailed] | Antitubercular, Antibacterial | nih.gov |

Rational Design Principles for Activity and Selectivity Optimization

The rational design of analogs of this compound for enhanced biological activity and selectivity is guided by principles derived from Quantitative Structure-Activity Relationship (QSAR) studies on closely related compounds. These studies provide a quantitative correlation between the structural features of the molecules and their biological activities, offering a roadmap for targeted chemical modifications.

Detailed research findings on analogs, such as 2-(pyrazin-2-yloxy)acetohydrazide, have shed light on the key molecular descriptors that govern their activity. nih.gov These insights are instrumental in the rational design and optimization of new derivatives. The antimycobacterial activity of these analogs, for instance, is significantly influenced by a combination of topological, spatial, thermodynamic, and electronic properties. nih.gov

A QSAR model developed for a series of 2-(pyrazin-2-yloxy)acetohydrazide analogs demonstrated a strong correlation between the predicted and observed antitubercular activity, with a coefficient of determination (r²) of 0.889. nih.gov This model revealed that the following factors are predominant in explaining the antimycobacterium activity:

Hydrogen Donor Features: The presence and characteristics of hydrogen bond donors within the molecule are significant for its activity. nih.gov This indicates that hydrogen bonding interactions are likely key to the binding of the compound to its target.

Furthermore, investigations into the antibacterial activity of these analogs against various bacterial strains have provided additional structural insights for optimization. nih.gov The modulation of the following properties can be strategically employed to enhance antibacterial activity:

Molecular Connectivity Indices: Similar to the antimycobacterial activity, these indices are important for antibacterial potency. nih.gov

Energy of the Lowest Unoccupied Molecular Orbital (LUMO): The energy of the LUMO is an electronic descriptor that relates to the molecule's ability to accept electrons. Modulating this property can influence the compound's reactivity and interaction with biological targets. nih.gov

Accessible Surface Area: This descriptor pertains to the surface area of the molecule that is accessible to a solvent or another molecule. It is a key factor in determining how the compound will "fit" into a binding site. nih.gov

Moment of Inertia: This property relates to the mass distribution within the molecule and can influence its rotational behavior and binding orientation within a receptor. nih.gov

The following interactive data tables summarize the key descriptors and their influence on the biological activity of 2-(pyrazin-2-yloxy)acetohydrazide analogs, providing a framework for the rational design of this compound derivatives.

Table 1: Key Descriptors from QSAR Analysis for Antimycobacterial Activity

| Descriptor | Influence on Activity | Rationale for Optimization |

| Molecular Connectivity Index (length 6) | High | Modifications to the carbon skeleton to optimize size and branching. |

| Hydrogen Donor Feature | Significant | Introduction or modification of functional groups capable of hydrogen bonding. |

| Shape Factors of Substituent | High | Alteration of substituent groups to improve complementary fit with the target. |

Table 2: Structural Insights for Antibacterial Activity Optimization

| Descriptor | Strategy for Optimization |

| Molecular Connectivity Indices | Modulate to enhance potency. |

| Energy of LUMO | Tune to improve electronic interactions with the target. |

| Accessible Surface Area | Adjust to optimize binding site occupancy. |

| Moment of Inertia | Modify to improve binding orientation. |

By systematically modifying the core scaffold of this compound based on these principles, it is possible to rationally design new analogs with improved potency and selectivity for their intended biological targets.

Computational Chemistry and Theoretical Studies on 2 Pyrazin 2 Ylmethoxy Acetic Acid

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as 2-(Pyrazin-2-ylmethoxy)acetic acid, might interact with a biological target, typically a protein. These methods provide insights into the binding mode and affinity, guiding the design of new therapeutic agents.

Prediction of Ligand-Target Interactions and Binding Poses

Molecular docking studies on pyrazine (B50134) derivatives have been conducted to understand their interactions with various biological targets. For instance, derivatives of pyrazine-2-carboxylic acid have been docked against the Mycobacterium tuberculosis InhA protein. researchgate.netsemanticscholar.org These studies help to identify the possible binding interactions and poses of the ligands within the active site of the protein. The nitrogen atoms within the pyrazine ring are often key to these interactions, primarily through the formation of hydrogen bonds with the target protein. scispace.com

In similar studies, pyrazine derivatives have been evaluated for their potential as anticancer agents by docking them with targets like the Bcl-2 apoptosis regulator and DNA. scispace.com The results of these simulations can reveal specific interactions, such as hydrogen bonding and stacking interactions, which are crucial for the ligand's biological activity. scispace.com For example, in one study, the pyrazine ring was shown to form stacking interactions with phenylalanine residues in the binding site. scispace.com

Estimation of Binding Affinities and Molecular Recognition Events

A key outcome of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). researchgate.netmahendrapublications.com A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the target. For example, a study on pyrazine-2-carboxylic acid derivatives reported rerank scores, with the lowest score suggesting the most promising compound. researchgate.netsemanticscholar.org

These computational estimations of binding affinity are valuable in predicting the potential efficacy of a compound. For instance, a derivative of 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide was found to form a stable complex with enoyl-ACP reductase, with a binding affinity value of -6.6 kcal/mol, suggesting potential inhibitory activity. mahendrapublications.com It is important to note that these are theoretical predictions and require experimental validation.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which are fundamental to their reactivity and interactions.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic structure of molecules. nih.govresearchgate.net DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31++G(6D,7F)), can predict molecular parameters such as bond lengths and angles. mahendrapublications.comirjweb.com These theoretical values are often in good agreement with experimental data obtained from techniques like X-ray diffraction. researchgate.netuomphysics.net

DFT calculations have been employed to study the electronic absorption spectra and other properties of pyrazine derivatives. science.gov These studies can reveal how substituent groups and the length of conjugated chains influence the electronic characteristics of the molecule. science.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited state properties of molecules. This method is particularly useful for predicting electronic absorption spectra. uomphysics.net For instance, TD-SCF (Time-Dependent Self-Consistent Field) calculations, which are related to TD-DFT, have been used to compare theoretical spectra with experimentally analyzed data. uomphysics.net

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital (FMO) theory. mdpi.com The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the most likely to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. mahendrapublications.commdpi.com

A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com Analysis of the HOMO and LUMO can elucidate charge transfer within a molecule. mahendrapublications.com For pyrazine derivatives, the HOMO-LUMO analysis has been used to understand their electronic properties and potential for interaction with biological targets. mahendrapublications.commdpi.com The energies of these orbitals, along with the energy gap, can be correlated with the molecule's polarizability and hyperpolarizability. mdpi.com

Interactive Data Table: Computational Parameters for Pyrazine Derivatives

| Compound/Derivative Class | Target | Docking Score/Binding Affinity (kcal/mol) | HOMO-LUMO Gap (eV) |

| Pyrazine-2-carboxylic acid derivative 1c | M. tuberculosis InhA protein | -86.4047 (Rerank Score) | Data Not Available |

| 5-chloro-N-(3-chlorophenyl)pyrazine-2-carboxamide | Enoyl-ACP reductase | -6.6 | Data Not Available |

| 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | Not Applicable | Data Not Available | 4.21 - 4.93 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a detailed understanding of charge transfer and conjugative interactions. For pyrazine derivatives, NBO analysis reveals significant electronic delocalization and charge transfer phenomena that are crucial to their chemical behavior. osti.govmdpi.com

In a theoretical study on a pyrazine-bridged uranyl dimer, NBO analysis, specifically through Natural Localized Molecular Orbital (NLMO) and Wiberg bond order calculations, was employed to investigate the character and strength of chemical bonds. osti.gov This analysis revealed a delocalized π-system extending across the bridging pyrazine and the axial components of the two uranyl centers, indicating significant charge-transfer characteristics. osti.gov Such delocalization is a key factor in determining the electronic properties of the molecule.

For pyrazine-containing systems, NBO analysis often highlights the interactions between the lone pair electrons on the nitrogen atoms and the π* anti-bonding orbitals of the aromatic ring. This interaction, denoted as n → π*, signifies intramolecular charge transfer and contributes to the stability of the molecule. In the context of this compound, similar interactions are expected. The lone pairs on the pyrazine nitrogens can delocalize into the ring's π-system. Furthermore, the ether oxygen and the carbonyl group in the acetic acid moiety introduce additional sites for significant electronic interactions.

The analysis of donor-acceptor interactions using NBO theory provides quantitative data on the energy of these interactions. For instance, in studies of related pyrazine Schiff base derivatives, NBO analysis has been used to elucidate the structures and active sites where charge transfer occurs. rsc.org A hypothetical NBO analysis for this compound would likely focus on the stabilization energies (E⁽²⁾) associated with key orbital interactions.

Table 1: Hypothetical Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) | Type of Interaction |

| LP (1) N7 | π* (C2-N1) | > 5.0 | Intramolecular charge transfer |

| LP (1) N8 | π* (C5-C6) | > 5.0 | Intramolecular charge transfer |

| LP (1) O11 | σ* (C10-C12) | > 2.0 | Hyperconjugation |

| π (C2-N1) | π* (C5-C6) | > 20.0 | π-π* conjugation |

| π (C3-C4) | π* (C2-N1) | > 20.0 | π-π* conjugation |

Note: This table is illustrative and based on typical values for similar heterocyclic compounds. LP denotes a lone pair.

These interactions collectively define the electronic landscape of the molecule, influencing its reactivity and ability to participate in intermolecular interactions, such as hydrogen bonding, which is particularly relevant for the carboxylic acid group.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas with intermediate potential. researchgate.net

For pyrazine and its derivatives, the MEP map typically shows negative potential regions located around the nitrogen atoms due to their lone pairs of electrons, making them nucleophilic centers. researchgate.net Conversely, the hydrogen atoms attached to the pyrazine ring exhibit positive potential, rendering them electrophilic. researchgate.net

In the case of this compound, the MEP map would be expected to display several key features:

Negative Regions: The most negative potential (red/yellow) would be concentrated around the two nitrogen atoms of the pyrazine ring and the carbonyl oxygen of the acetic acid group. These sites represent the most likely points for electrophilic attack and for forming hydrogen bonds with proton donors.

Positive Regions: The most positive potential (blue) would be located around the acidic hydrogen of the carboxyl group (-COOH), making it the primary site for deprotonation and interaction with nucleophiles or bases. The hydrogen atoms on the pyrazine ring would also show positive potential.

Intermediate Regions: The rest of the molecule, including the carbon framework and the methylene (B1212753) bridge, would exhibit intermediate potential values (green).

This distribution of electrostatic potential is critical for understanding how the molecule interacts with biological receptors. nih.govrsc.org Molecules with highly negative MEP regions are considered nucleophilic and are well-suited for favorable electrostatic interactions with positive sites on a receptor molecule, while positive MEP regions indicate electrophilic character. chemrxiv.org The specific shape and charge distribution illustrated by the MEP map provide crucial insights for drug design, as electrostatic complementarity is a significant factor in protein-ligand binding. rsc.org

Table 2: Predicted Electrostatic Potential Extrema for this compound

| Region | Atom/Group | Predicted Potential (kcal/mol) | Implication |

| Most Negative (Vmin) | Carbonyl Oxygen (O=C) | -45 to -60 | Site for electrophilic attack, H-bond acceptor |

| Negative | Pyrazine Nitrogens (N) | -30 to -45 | Nucleophilic centers, H-bond acceptors |

| Most Positive (Vmax) | Carboxyl Hydrogen (O-H) | +50 to +70 | Site for nucleophilic attack, H-bond donor, acidic proton |

| Positive | Ring Hydrogens (C-H) | +20 to +35 | Weak electrophilic sites |

Note: The potential values are hypothetical and serve as an illustration based on analyses of similar functionalized heterocyclic compounds.

Prediction of Biological Activity Spectra and Molecular Targets

Computational tools can be used to predict the biological activity spectrum of a novel compound based on its structural formula. One such widely used tool is the Prediction of Activity Spectra for Substances (PASS) program. nih.govlpnu.ua This program compares the structure of the input molecule with a large database of known biologically active substances to predict a wide range of potential pharmacological effects and mechanisms of action. clinmedkaz.org The prediction results are presented as a list of activities with corresponding probabilities for the compound being "active" (Pa) or "inactive" (Pi). nih.gov

Pyrazine derivatives are known to exhibit a wide array of biological activities, including antimicrobial and anticancer effects. nih.gov For this compound, a PASS analysis would likely predict a spectrum of activities based on its structural similarity to other known bioactive molecules containing a pyrazine ring and a carboxylic acid moiety. For example, many compounds with a –CH(R)-COOH pharmacophore, such as ibuprofen (B1674241) and naproxen, are known for their anti-inflammatory activity. nih.gov

A hypothetical PASS prediction for this compound might suggest a range of potential biological activities. The presence of the pyrazine ring, a key scaffold in medicinal chemistry, could contribute to predictions of antimicrobial or anticancer properties. nih.govresearchgate.net The acetic acid side chain is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), which could lead to predictions of anti-inflammatory and analgesic effects. nih.gov

The PASS tool can also predict the molecular targets through which the compound might exert its effects. This is achieved by correlating the predicted activities with known drug-target interactions.

Table 3: Illustrative Predicted Biological Activity Spectrum (PASS) for this compound

| Predicted Activity | Pa | Pi | Potential Molecular Target(s) |

| Anti-inflammatory | > 0.7 | < 0.05 | Cyclooxygenase (COX) inhibitor |

| Analgesic | > 0.6 | < 0.1 | Opioid receptors, COX enzymes |

| Antineoplastic | > 0.5 | < 0.1 | DNA/RNA polymerase, Topoisomerase |

| Antimicrobial | > 0.5 | < 0.1 | Dihydropteroate synthase, DNA gyrase |

| Vasodilator Agent | > 0.4 | < 0.2 | Prostacyclin receptor agonist |

| Neuroprotective | > 0.4 | < 0.2 | Monoamine oxidase (MAO) inhibitor |

Note: This table is for illustrative purposes. Pa (probability "to be active") and Pi (probability "to be inactive") values are hypothetical. The predicted activities and targets are based on the structural features of the molecule and known activities of related compounds. nih.govclinmedkaz.orgnih.gov

Such in silico predictions are invaluable in the early stages of drug discovery for prioritizing compounds for further synthesis and experimental testing, thereby streamlining the search for new therapeutic agents. lpnu.uarsc.org

Mechanistic Studies of Biological Activity in Vitro and Preclinical/animal Models

Enzyme Inhibition and Modulatory Effects

Lipoxygenase Inhibition

There is no available research from the performed searches detailing the lipoxygenase inhibitory properties of 2-(Pyrazin-2-ylmethoxy)acetic acid.

Histone Acetyltransferase (HAT) p300/CBP Inhibition and Cellular Acetylation

The pyrazine (B50134) scaffold is a key feature in a novel class of inhibitors targeting the histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP). These enzymes are crucial for regulating gene expression by acetylating histone lysine (B10760008) residues, and their dysregulation is implicated in various diseases, particularly cancer. nih.gov

In vitro studies have identified 1,4-pyrazine-containing compounds as a new chemotype of p300 HAT inhibitors. Through compound screening and subsequent structure-activity relationship (SAR) studies, researchers have optimized this series to produce potent inhibitors. For instance, compound screening initially identified pyrazine compounds as a novel chemotype for p300 HAT inhibition, leading to the development of significantly more potent molecules. One such optimized compound, designated as compound 29 in a 2022 study, demonstrated an IC₅₀ value as low as 1.4 μM. nih.gov

Enzyme kinetics studies have shown that these pyrazine-based inhibitors act as competitive inhibitors against the histone substrate, meaning they bind to the enzyme's active site where the histone would normally bind. This mechanism is distinct from other p300/CBP inhibitors like A-485, which is competitive against the cofactor acetyl coenzyme A (Ac-CoA). nih.gov These pyrazine inhibitors exhibit high selectivity for p300 and CBP, with minimal activity against other classes of human HATs. nih.gov In cellular models, these compounds effectively inhibit the acetylation of several histone lysine residues, with H3K27 and H3K9 being particularly sensitive. nih.gov

| Compound | Description | IC₅₀ (μM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| Compound 29 | A potent 1,4-pyrazine-containing inhibitor of p300 HAT. | 1.4 | Competitive inhibitor against the substrate histone. | nih.gov |

| SYC-1171 | A drug-like inhibitor of p300/CBP HAT, competitive against the substrate histone. | Not Specified | Competitive inhibitor against the substrate histone. | nih.gov |

| A-485 | A potent inhibitor of p300/CBP HAT used for comparison. | Not Specified | Competitive inhibitor against the enzyme cofactor Acetyl-CoA. | nih.gov |

Diacylglycerol Acyltransferase (DGAT-1) Inhibition

No studies were found in the performed searches that evaluate the inhibitory effect of this compound on Diacylglycerol Acyltransferase (DGAT-1).

α-Glucosidase Inhibition

Research on the α-glucosidase inhibitory activity of this compound is not available in the searched scientific literature.

Bruton's Tyrosine Kinase (BTK) Inhibition

Pyrazine-containing compounds have been identified as a substance class in the development of second-generation inhibitors for Bruton's tyrosine kinase (BTK). nih.gov BTK is a key enzyme in B-cell receptor signaling pathways and is a therapeutic target for various B-cell malignancies and autoimmune diseases. researchgate.netnih.gov

In vitro studies on various BTK inhibitors, including those in development for autoimmune diseases, have demonstrated their ability to modulate immune cell functions. These inhibitors have been shown to reduce neutrophil activation, diminish the production of reactive oxygen species, and decrease the release of inflammatory cytokines like CXCL8 and interleukin-1β. researchgate.net The development of second-generation BTK inhibitors, which includes pyrazine-based structures, often aims to improve selectivity and overcome resistance mechanisms seen with first-generation inhibitors, such as the C481S mutation in the BTK kinase domain. nih.gov While specific data for this compound is not available, the inclusion of pyrazines as a class of BTK inhibitors highlights the relevance of this core structure in designing molecules that target this kinase. nih.gov

Phosphodiesterase (PDE2A) Inhibition

Research into treatments for neurodegenerative and psychiatric disorders has identified Phosphodiesterase 2A (PDE2A) as a key therapeutic target. PDE2A is an enzyme that degrades the second messengers cAMP and cGMP, which are crucial for cognitive processes. Inhibition of PDE2A can elevate the levels of these messengers, potentially restoring hippocampal function.

A novel series of pyrido[4,3-e] researchgate.netkcsnet.or.krtandfonline.comtriazolo[4,3-a]pyrazines has been identified as potent inhibitors of PDE2. acsmedchem.org Through structural modifications, compounds with high selectivity for PDE2 over other phosphodiesterase subfamilies, like PDE10, were developed. The introduction of a lipophilic moiety at the meta-position of a phenyl ring attached to the triazole was crucial for achieving this selectivity. acsmedchem.org Compound 12 from this series, featuring a benzyloxy group, emerged as a particularly potent and selective PDE2 inhibitor. acsmedchem.org

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidase (MAO) enzymes are critical in regulating neurotransmitter levels, and their inhibition is a key strategy for treating depression and neurodegenerative diseases. nih.govsigmaaldrich.com While various heterocyclic scaffolds like pyrazoles and pyridazines have been extensively studied as MAO inhibitors, specific data on pyrazine derivatives is less detailed in publicly accessible literature. nih.govresearchgate.net Research has noted the inclusion of pyrazine among diazine structures investigated for MAO inhibition, but specific compounds and their inhibitory concentrations (IC50) are not extensively documented in comparative studies. researchgate.net Some pyrazine derivatives found in tobacco have been identified as having MAO inhibitory properties, though their potency varies. nih.gov

Receptor Agonism and Antagonism

Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonism

The Sphingosine-1-Phosphate Receptor 1 (S1P1) is a crucial regulator of immune cell trafficking, making it a prime target for treating autoimmune diseases. nih.gov Agonism of S1P1 leads to the sequestration of lymphocytes in lymph nodes, preventing their infiltration into sites of inflammation. nih.gov While various chemical classes have been explored for S1P1 agonism, conference abstracts have mentioned the optimization of pyrazine derivatives as potential S1P1 agonists. acsmedchem.org However, detailed structural information and corresponding efficacy data (EC50 values) for specific pyrazine-based S1P1 agonists are not widely available in peer-reviewed publications.

Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Negative Allosteric Modulation

Negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5) are being investigated as potential treatments for a range of central nervous system disorders, including psychiatric and neurodegenerative diseases. researchgate.net These modulators bind to a site distinct from the endogenous ligand (glutamate), offering higher selectivity and a more nuanced control of receptor activity. researchgate.net Through structure-based screening, a pyrazine derivative, 3-(pyrazin-2-ylethynyl)pyridine (PF470) , was identified as a highly potent, selective, and efficacious mGluR5 NAM. researchgate.net

G-Protein-Coupled Receptor 84 (GPR84) Antagonism

GPR84 is a proinflammatory receptor primarily expressed on immune cells, making it a target for inflammatory and fibrotic diseases. Antagonists of this receptor are sought after to mitigate these conditions. Research into novel GPR84 antagonists has led to the discovery of compounds incorporating a pyrazine ring within a more complex heterocyclic system. One such compound, 3-((6-Phenyl-5-(pyrazin-2-yl)-1,2,4-triazin-3-yl)methyl)-1H-pyrrolo[2,3-c]pyridine , has been identified as a GPR84 antagonist, demonstrating the utility of the pyrazine scaffold in developing ligands for this receptor.

Cannabinoid Receptor 1 (CB1) Antagonism

Antagonists of the Cannabinoid Receptor 1 (CB1) have been pursued for the treatment of obesity and related metabolic disorders. kcsnet.or.kracsmedchem.org One approach in this area has been the development of pyrazine-based compounds. A series of pyrazine carboxamide CB1 antagonists were synthesized and evaluated for their efficacy. kcsnet.or.kr Initial compounds in the series were inactive in vivo, but the introduction of a hydroxyl-containing sidechain significantly improved their pharmacokinetic properties, leading to demonstrated efficacy in animal models of feeding. kcsnet.or.kr Compound 35 from this series showed a notable reduction in food intake in rats. kcsnet.or.kr

AMPA Receptor Interactions

Certain pyrazine derivatives have been investigated for their interaction with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type glutamate receptors, which are critical for fast synaptic transmission in the central nervous system. Research into two specific pyrazine derivatives, RPR119990 and RPR117824, has shown them to be competitive inhibitors of human AMPA-type glutamate receptor channels. nih.gov These compounds displayed potent inhibitory activity, with an IC₅₀ value of approximately 10 nM at most AMPA receptor subtypes studied (GluR1flop, GluR2flip, GluR2flop, and heterooligomeric GluR1/2 channels). nih.gov The inhibition was found to be dependent on the concentration of the agonist, glutamate, which is characteristic of a competitive binding mechanism. nih.gov This suggests that these pyrazine derivatives likely compete with glutamate for its binding site on the receptor, thereby preventing channel activation. nih.gov Such interactions are of pharmacological interest as antagonizing glutamatergic neurotransmission is a promising strategy for treating neurodegenerative diseases. nih.gov

Activity in Cancer Cell Lines and Associated Signaling Pathways

The pyrazine scaffold is a key structural component in numerous molecules investigated for their anti-cancer properties. These derivatives have been shown to impact various cancer cell lines through several distinct mechanisms of action.

Pyrazine and its related heterocyclic derivatives have demonstrated significant anti-proliferative effects against a range of human cancer cell lines, including those from colon, lung, and breast cancers.

Colon Cancer: In studies evaluating pyrazoline derivatives, which share a heterocyclic core, significant cytotoxic activities were observed against colon cancer cell lines such as HCT-116 and HT-29. nih.gov One study on pyrazino-imidazolinone derivatives identified compounds with potent antiproliferative activity against HCT-116 p53-negative cells, with IC₅₀ values as low as 0.20 µM. acs.org Another novel compound with a 2-alkoxythieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide core, DGG200064, showed a potent GI₅₀ of 12 nM in HCT116 cells. nih.gov Furthermore, pyrazolinyl-indole derivatives have also shown remarkable growth inhibition against various colon cancer cell lines. nih.govnih.gov

Lung Cancer: A series of novel nih.govnih.govacs.orgtriazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their antiproliferative activity. frontiersin.org One of the most promising compounds, 17l, exhibited an IC₅₀ value of 0.98 ± 0.08 µM against the A549 human lung carcinoma cell line. frontiersin.org Pyrazolinyl-indole derivatives also demonstrated significant growth inhibitory effects on lung cancer cell lines in NCI (National Cancer Institute) screenings. nih.govnih.gov

Breast Cancer: Pyrazole (B372694) derivatives have been explored for their potential against breast cancer, with some compounds showing promising results against cell lines like MCF-7. nih.gov For instance, pyrazolo-pyridine and pyrazolo-naphthyridine derivatives were found to be active against MCF-7 breast cancer cells. researchgate.net Similarly, pyrazolinyl-indole analogs showed significant growth inhibition against breast cancer cell lines. nih.govnih.gov Novel nih.govnih.govacs.orgtriazolo[4,3-a]pyrazine derivatives also displayed potent activity, with compound 17l showing an IC₅₀ of 1.05 ± 0.17 µM against the MCF-7 cell line. frontiersin.org

A key mechanism through which pyrazine derivatives exert their anti-cancer effects is by interfering with crucial signaling pathways that regulate cell growth, proliferation, and survival. The EGFR/PI3K/AKT/mTOR pathway is a frequently targeted cascade. nih.govmatrix-fine-chemicals.comrsc.org

Studies on pyrazolyl s-triazine derivatives revealed their ability to inhibit this pathway. nih.gov Specifically, certain hybrid compounds were found to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR) with IC₅₀ values as low as 59.24 nM. nih.gov These compounds also demonstrated significant downstream inhibition of PI3K, AKT, and mTOR. nih.gov

Another study focused on nih.govnih.govacs.orgtriazolo[4,3-a]pyrazine derivatives, which were designed as dual inhibitors of c-Met (a receptor tyrosine kinase) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). frontiersin.org The lead compound, 17l, not only inhibited these primary targets but also suppressed the phosphorylation of their downstream effectors, AKT and ERK1/2, confirming its interference with the signaling cascade. frontiersin.org Pyrazolinyl-indole derivatives have also been identified as potential EGFR inhibitors through molecular docking studies, suggesting this as a likely mechanism for their observed anti-cancer activity. nih.govnih.gov

Beyond inhibiting proliferation, several pyrazine derivatives have been shown to actively induce programmed cell death, or apoptosis, in cancer cells. For example, a novel pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), was found to induce apoptosis in human chronic myeloid leukemia K562 cells. nih.govbldpharm.com This was evidenced by morphological changes, DNA fragmentation, and an increase in the sub-G1 cell population, which is a hallmark of apoptosis. nih.govbldpharm.com The mechanism was linked to the downregulation of anti-apoptotic proteins Bcl2 and Survivin, and the upregulation of the pro-apoptotic protein Bax. nih.govbldpharm.com

Similarly, pyrazino-imidazolinone derivatives were found to induce p53-independent apoptosis in HCT-116 colon cancer cells, demonstrated by a significant increase in caspase activity. acs.org The nih.govnih.govacs.orgtriazolo[4,3-a]pyrazine derivative, compound 17l, was also shown to induce late-stage apoptosis in A549 lung cancer cells in a dose-dependent manner. frontiersin.org

There is currently no specific information in the reviewed scientific literature that directly links "this compound" or other pyrazine derivatives to the disruption of the B-Cell Receptor (BCR) signaling pathway. While inhibitors of BCR signaling components like Bruton's tyrosine kinase (Btk), spleen tyrosine kinase (Syk), and phosphoinositide 3-kinase (PI3K) are crucial in treating B-cell malignancies, the current body of research does not specify pyrazine-based compounds for this particular mechanism.